synthesis of 6-Bromo-triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine
synthesis of 6-Bromo-triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: A Technical Guide
Executive Summary: This guide provides a detailed, technically-grounded protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The described synthetic route is a robust two-step process commencing from 2,5-dibromopyrazine. The methodology emphasizes chemical logic, procedural safety, and validation at each stage, tailored for researchers in synthetic chemistry and drug development. While the synthesis from 2,3-dichloropyrazine is theoretically complex and leads to different isomers, this guide focuses on a more direct and regiochemically precise pathway to the desired 6-bromo isomer, a crucial intermediate for creating diverse molecular libraries through cross-coupling reactions.
Introduction: The Significance of the Triazolopyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, recognized for its wide range of biological activities.[3][4] This nitrogen-rich heterocyclic system is a key component in compounds developed as kinase inhibitors, antimalarials, and agents targeting neurological diseases.[3][5][6] The specific introduction of a bromine atom at the 6-position, yielding 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, creates a versatile synthetic handle.[1] This bromide is strategically positioned for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.
While various dihalopyrazines can serve as starting materials, the synthesis of the specific 6-bromo regioisomer is most efficiently achieved not from 2,3-dichloropyrazine, but from a precursor where the halogen is already in the correct position, such as 2,5-dibromopyrazine. Synthesizing from 2,3-dichloropyrazine would first yield an 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine intermediate, making the subsequent introduction of a bromine atom at the 6-position synthetically challenging and indirect.[6][7] This guide therefore details the more direct and widely adopted pathway.
Optimized Synthetic Pathway
The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is efficiently executed in a two-step sequence. The overall workflow involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a condensation and cyclization reaction.
Figure 1: Overall Synthetic Workflow.
Mechanistic Insights and Rationale
3.1. Step 1: Regioselective Hydrazinolysis
The first step involves the reaction of 2,5-dibromopyrazine with hydrazine hydrate. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.
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Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. Hydrazine acts as the nucleophile. The reaction is highly regioselective; one bromine atom is substituted by the hydrazine group.[1] Using a large excess of hydrazine is common in laboratory settings to drive the reaction to completion and minimize the formation of dimer byproducts.[8]
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Reaction Conditions: The reaction is typically performed at reflux in a protic solvent mixture like ethanol/water, which helps to solubilize both the organic substrate and the hydrazine salt.
3.2. Step 2: Triazole Ring Formation (Annulation)
The intermediate, 2-bromo-5-hydrazinylpyrazine, is then cyclized to form the fused triazole ring.
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Causality: This reaction proceeds via condensation of the hydrazinyl moiety with triethyl orthoformate, which serves as a one-carbon electrophile. The reaction is acid-catalyzed, typically using p-toluenesulfonic acid (p-TsOH). The mechanism involves initial formation of a hydrazone-like intermediate, followed by intramolecular cyclization via attack of the pyrazine ring nitrogen onto the electrophilic carbon, and subsequent elimination of ethanol to yield the aromatic triazole ring.
Figure 2: Simplified Annulation Mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is toxic and corrosive. Triethyl orthoformate is flammable.
4.1. Protocol 1: Synthesis of 2-Bromo-5-hydrazinylpyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,5-Dibromopyrazine | 237.88 | 10.0 g | 42.0 mmol | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 13.1 mL | ~265 mmol | ~6.3 |
| Ethanol (95%) | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrazine (10.0 g, 42.0 mmol).
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Add ethanol (50 mL) and water (50 mL) to the flask and stir to form a suspension.
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Carefully add hydrazine hydrate (13.1 mL) to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
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Dry the product under vacuum to yield 2-bromo-5-hydrazinylpyrazine as a solid. The product can be used in the next step without further purification if purity is sufficient.
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Expected Yield: 70-85%
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Characterization: Confirm structure via 1H NMR and Mass Spectrometry.
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4.2. Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromo-5-hydrazinylpyrazine | 189.02 | 5.0 g | 26.4 mmol | 1.0 |
| Triethyl Orthoformate | 148.20 | 25 mL | 151 mmol | ~5.7 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.46 g | 2.6 mmol | 0.1 |
| Toluene | - | 100 mL | - | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydrazinylpyrazine (5.0 g, 26.4 mmol) and toluene (100 mL).
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Add triethyl orthoformate (25 mL) and a catalytic amount of p-toluenesulfonic acid (0.46 g, 2.6 mmol).
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Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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Reduce the solvent volume under reduced pressure using a rotary evaporator.
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Add hexanes to the residue to induce further precipitation.
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Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain pure 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
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Expected Yield: 75-90%
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Characterization: Confirm structure and purity via 1H NMR, 13C NMR, Mass Spectrometry, and Melting Point.
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Conclusion
The described two-step synthesis provides a reliable and efficient route to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a high-value intermediate for drug discovery. By starting with 2,5-dibromopyrazine, the synthesis ensures the correct regiochemistry of the final product. The protocols are robust and scalable, and the underlying chemical principles of nucleophilic aromatic substitution and cyclocondensation are well-established. This guide serves as a practical resource for chemists aiming to synthesize this and related heterocyclic systems for application in medicinal chemistry and materials science.
References
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Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2335. Available from: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868798. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. Available from: [Link]
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ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). Available from: [Link]
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Sondhi, S. M., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 544-565. Available from: [Link]
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Russell, R. K., et al. (1993). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 36(12), 1708-1716. Available from: [Link]
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Li, J., et al. (2019). Synthesis of 3,8-dichloro-[1][2][3] triazolo [4,3-a] pyrazine. IOP Conference Series: Earth and Environmental Science, 332, 032049. Available from: [Link]
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